1-(3-Methoxy-propyl)-imidazolidin-2-one
Beschreibung
BenchChem offers high-quality 1-(3-Methoxy-propyl)-imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-propyl)-imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-methoxypropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1553712-23-4 | |
| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Physicochemical Analysis of 1-(3-Methoxypropyl)imidazolidin-2-one
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-methoxypropyl)imidazolidin-2-one (CAS: 1553712-23-4).[1][2] As a mono-substituted cyclic urea derivative, this compound occupies a unique physicochemical niche between highly polar protic solvents and lipophilic organic intermediates.[1][2] Its structure features a polar imidazolidin-2-one core capable of hydrogen bond donation (HBD) and acceptance (HBA), coupled with a 3-methoxypropyl side chain that introduces amphiphilic character.[1][2]
This guide details the theoretical and predicted solubility behavior of the compound in aqueous and organic media, supported by mechanistic rationale.[1][2] It further provides self-validating experimental protocols for researchers to empirically determine precise solubility limits in their specific systems.[1][2]
Physicochemical Identity & Structural Basis[1][2]
To predict and manipulate the solubility of 1-(3-methoxypropyl)imidazolidin-2-one, one must first understand its molecular architecture.[1][2] Unlike its fully substituted analog DMI (1,3-dimethylimidazolidin-2-one) , which is a polar aprotic solvent, this molecule retains a secondary amine (N-H) functionality.[1][2]
Compound Identity
| Property | Detail |
| Chemical Name | 1-(3-methoxypropyl)imidazolidin-2-one |
| CAS Number | 1553712-23-4 |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Core Scaffold | Cyclic Urea (Imidazolidin-2-one) |
| Substituent | 3-Methoxypropyl ether chain at N1 position |
Mechanistic Solubility Drivers
The solubility behavior is governed by three competing structural elements:
-
Cyclic Urea Core (Polar Head): The
and groups create a strong dipole and facilitate hydrogen bonding.[1][2] The acts as a donor, while the carbonyl oxygen acts as a strong acceptor.[1][2] -
Methoxypropyl Chain (Amphiphilic Linker): The propyl chain adds lipophilicity (
), facilitating solubility in organic solvents.[1][2] The terminal methoxy group ( ) acts as a weak H-bond acceptor, enhancing water miscibility and solubility in polar organics.[1][2] -
Asymmetry: The lack of symmetry (compared to ethylene urea) disrupts crystal lattice packing, likely lowering the melting point and enhancing solvation kinetics.[1][2]
Aqueous vs. Organic Solubility Analysis[1][2][4][5]
The following analysis categorizes solubility based on solvent polarity and hydrogen-bonding capability.
Aqueous Solubility (Water)[1][3]
-
Mechanism: The imidazolidinone ring is inherently hydrophilic.[1][2] The N-H group can donate a hydrogen bond to water, while the carbonyl and methoxy oxygens accept hydrogen bonds from water.[1][2] This cooperative H-bonding network overcomes the hydrophobic effect of the propyl chain.[1][2]
-
Implication: Suitable for use as a co-solvent in aqueous buffers or as a polar additive in hydro-organic formulations.[1][2]
Organic Solvent Compatibility
The presence of the propyl linker allows this molecule to dissolve in solvents where unsubstituted ethylene urea might precipitate.[2]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | "Like dissolves like."[1][2] Strong H-bonding interactions with solvent hydroxyls.[1][2] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, DMI | High / Miscible | Dipole-dipole interactions stabilize the solute.[1][2] The methoxy group aids compatibility.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The lipophilic propyl chain and polar core align well with the moderate polarity of DCM.[1] |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Moderate to High | Soluble in cyclic ethers (THF).[1][2] Solubility in linear ethers (Et₂O) may be limited by the high polarity of the urea core.[1][2] |
| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The high polarity of the urea ring dominates, making it energetically unfavorable to solvate in non-polar alkanes.[1][2] |
Partition Coefficient (LogP)[1]
Visualizing the Solvation Mechanism
The following diagram illustrates the solvation logic and decision pathway for selecting this compound as a solvent or solute.
Figure 1: Mechanistic decision tree for solvation interactions of 1-(3-methoxypropyl)imidazolidin-2-one.
Experimental Protocols for Solubility Determination
As a researcher, you should not rely solely on predicted values.[1][2] The following self-validating protocols allow you to determine the exact solubility limit in your specific solvent system.
Protocol A: Saturation Shake-Flask Method (Standard)
Objective: Determine thermodynamic solubility limit (mg/mL).
-
Preparation: Weigh approximately 100 mg of 1-(3-methoxypropyl)imidazolidin-2-one into a chemically resistant glass vial (e.g., borosilicate).
-
Solvent Addition: Add the target solvent (e.g., water, DCM) in small increments (50 µL) while stirring continuously at a controlled temperature (25°C).[1][2]
-
Visual Check:
-
Equilibration: If a specific saturation point is needed, add excess compound to 1 mL of solvent to form a suspension.[1][2] Shake at 25°C for 24 hours.
-
Separation: Centrifuge or filter (0.45 µm PTFE filter) the suspension to remove undissolved solids.
-
Quantification: Analyze the filtrate using HPLC-UV (detection at 210-220 nm for the urea carbonyl) or gravimetric analysis (evaporation of solvent).
Protocol B: Kinetic Solubility (High Throughput)
Objective: Rapidly estimate solubility for screening.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Precipitation: Spike the DMSO stock into the target aqueous buffer (e.g., pH 7.4 PBS) to a final concentration of 100 µM (1% DMSO).
-
Analysis: Measure turbidity via UV-Vis absorbance at 620 nm (where the compound does not absorb).[1][2]
Applications & Implications
Understanding the solubility profile of 1-(3-methoxypropyl)imidazolidin-2-one opens several application pathways:
-
Green Solvent Alternative: It can serve as a less volatile, higher-boiling alternative to DCM or THF in specific coupling reactions where high polarity is required but aprotic conditions are not strictly necessary (note: the N-H is protic).[1][2]
-
Solid-Phase Synthesis: The high swelling properties of imidazolidinones in polystyrene resins make this an excellent candidate for washing steps or swelling highly polar peptide-resins.[1][2]
-
Extraction Selectivity: Its insolubility in hexanes allows it to be used in biphasic extractions.[1][2] Reaction impurities can be washed away with non-polar solvents while the urea derivative remains in the polar/aqueous phase.[2]
Safety Note
While specific toxicological data for this derivative may be limited, cyclic ureas (e.g., ethylene urea) are generally less toxic than their amide counterparts.[1][2] However, researchers should handle it with standard PPE (gloves, goggles) and assume potential reproductive toxicity similar to DMI/DMPU until proven otherwise.[1][2]
References
-
PubChem. (2025).[1][2] Compound Summary: 1-(3-methoxypropyl)imidazolidin-2-one (CAS 1553712-23-4).[1][2] National Library of Medicine.[1][2] [Link]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology.[1][2] (Contextual grounding for solubility mechanisms of cyclic ureas).
-
Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvent polarity and solubility parameters).
Technical Guide to the Safe Handling of 1-(3-Methoxy-propyl)-imidazolidin-2-one
Section 1: Chemical Identity and Inferred Properties
1-(3-Methoxy-propyl)-imidazolidin-2-one belongs to the class of cyclic ureas. The core structure is an imidazolidin-2-one ring, which is a five-membered heterocycle. The safety profile of such compounds is largely dictated by the functional groups attached to the nitrogen atoms. While specific data is absent, we can infer general properties based on related structures.
| Property | Inferred Value/Characteristic | Rationale & Cited Data Source(s) |
| Physical Form | Likely a liquid or low-melting solid at room temperature. | 1,3-Dimethyl-2-imidazolidinone is a liquid with a melting point of 8.2°C[1]. The parent 2-imidazolidinone is a solid[2][3]. The larger N-substituent may lower the melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents. | 1,3-Dimethyl-2-imidazolidinone is completely soluble in water[1]. The imidazolidin-2-one moiety is polar[3]. |
| Boiling Point | Expected to be >200°C. | 1,3-Dimethyl-2-imidazolidinone has a boiling point of 225.5°C[1]. The larger substituent would likely increase this value. |
| Odor | Likely odorless or having a faint, characteristic odor. | 1,3-Dimethyl-2-imidazolidinone is described as odorless[1]. |
Section 2: Hazard Identification and Risk Assessment
Based on the hazard classifications of analogous compounds, 1-(3-Methoxy-propyl)-imidazolidin-2-one should be handled as a substance with the potential for the following hazards until specific data becomes available.
Primary Assumed Hazards:
-
Serious Eye Damage/Irritation (Category 1/2A): Many N-substituted imidazolidinones are classified as causing serious eye irritation or damage.[1][4][5][6] Direct contact with the eyes is likely to cause significant injury.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[5][6][7][8]
-
Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion may be harmful.[1][6][7]
-
Reproductive Toxicity (Category 2): Certain derivatives, notably 1,3-Dimethyl-2-imidazolidinone, are suspected of damaging fertility or the unborn child[1][4]. This potential must be considered for all related structures.
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): DANGER
Anticipated Hazard Statements:
Causality of Hazards: The core imidazolidin-2-one structure contains amide-like functionality. The nitrogen and oxygen atoms can interact with biological macromolecules. Substituents on the nitrogen atoms modulate the molecule's polarity, lipophilicity, and ability to be metabolized, influencing its toxicological profile. The suspicion of reproductive toxicity for DMI, for example, necessitates a cautious approach for other N-substituted analogs, as the mechanism may be related to the core structure or its metabolites.
Section 3: Emergency Procedures and First Aid
Immediate and appropriate first aid is critical. The following protocols are based on best practices for handling chemicals with the anticipated hazards.
First Aid Workflow
Caption: General First Aid Workflow for Chemical Exposure.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[1][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse the skin thoroughly with soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Section 4: Safe Handling and Personal Protection
A proactive approach to safety through engineering controls and appropriate personal protective equipment (PPE) is paramount.
Engineering Controls
The primary objective is to minimize exposure.
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols or vapors, use a chemical fume hood.[2][8]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
PPE creates a physical barrier against the chemical. The choice of PPE is critical and should be based on a thorough risk assessment.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.[5]
-
Skin Protection:
-
Gloves: Wear chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[5]
-
Lab Coat/Clothing: Wear a lab coat. For larger quantities or significant splash risk, a chemical-resistant apron or suit may be required.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge.
Safe Handling Workflow
Caption: Standard Workflow for Safe Chemical Handling.
Section 5: Accidental Release and Fire-Fighting Measures
Accidental Release
Prompt and correct response can prevent a minor spill from escalating.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). For solid spills, sweep up carefully to avoid creating dust.[2]
-
Collection: Collect the absorbed material or swept solid into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][5] For the analogous DMI, there are no limitations on extinguishing agents given.[1]
-
Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]
Section 6: Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
- SincereChemical. (2019, July 15). Safety Data Sheets: 2-imidazolidone.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: 1-Methylimidazolidin-2-one.
- Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from Shanghai Haohong Scientific Co., Ltd.
- 2-IMIDAZOLIDINONE. (n.d.).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sincerechemical.com [sincerechemical.com]
- 3. atamankimya.com [atamankimya.com]
- 4. carlroth.com [carlroth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.leyan.com [file.leyan.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocol for the Cyclization of 3-Methoxypropylamine with 2-Chloroethyl Isocyanate
Introduction
The synthesis of substituted 2-imidazolidinones is of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. These cyclic urea derivatives serve as crucial scaffolds in the design of novel therapeutics. This application note provides a comprehensive, two-step protocol for the synthesis of 1-(3-methoxypropyl)-2-imidazolidinone, a valuable building block, through the reaction of 3-methoxypropylamine with 2-chloroethyl isocyanate.
The described methodology first involves the formation of a linear urea intermediate, 1-(2-chloroethyl)-3-(3-methoxypropyl)urea, followed by a base-mediated intramolecular cyclization to yield the desired 2-imidazolidinone. This protocol is designed to be a self-validating system, with in-process controls and detailed characterization to ensure the identity and purity of the final product.
Reaction Scheme
Figure 1: Overall two-step reaction scheme for the synthesis of 1-(3-methoxypropyl)-2-imidazolidinone.
PART 1: Detailed Experimental Protocol
This protocol is divided into two main stages: the synthesis of the urea intermediate and its subsequent cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methoxypropylamine | ≥99% | Commercially Available |
| 2-Chloroethyl isocyanate | ≥97% | Commercially Available |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | N/A |
| Brine | Laboratory prepared | N/A |
| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |
| Deuterated chloroform (CDCl₃) | NMR grade | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Safety Precautions
-
2-Chloroethyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[1][2][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[1][2][3]
-
3-Methoxypropylamine is a flammable and corrosive liquid.[4][5] Handle with care in a fume hood, wearing appropriate PPE.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
Step 1: Synthesis of 1-(2-chloroethyl)-3-(3-methoxypropyl)urea
Rationale: This step involves the nucleophilic addition of the primary amine (3-methoxypropylamine) to the highly electrophilic isocyanate group of 2-chloroethyl isocyanate. The reaction is typically exothermic and should be performed at a low temperature to control the reaction rate and minimize side reactions. Anhydrous conditions are crucial as isocyanates readily react with water.
Figure 2: Workflow for the synthesis of the urea intermediate.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-methoxypropylamine (1.0 eq).
-
Dissolve the amine in anhydrous tetrahydrofuran (THF) (approximately 0.5 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 2-chloroethyl isocyanate (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-chloroethyl)-3-(3-methoxypropyl)urea. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to 1-(3-methoxypropyl)-2-imidazolidinone
Rationale: This step utilizes a strong, non-nucleophilic base to deprotonate the urea nitrogen, which then acts as an intramolecular nucleophile, displacing the chloride to form the five-membered ring. Sodium hydride is a suitable base for this transformation. The choice of a polar aprotic solvent like DMF facilitates the reaction.
Figure 3: Workflow for the intramolecular cyclization.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous N,N-dimethylformamide (DMF) (approximately 0.5 M concentration based on the urea intermediate) to the flask and cool the suspension to 0 °C.
-
Dissolve the crude 1-(2-chloroethyl)-3-(3-methoxypropyl)urea from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-methoxypropyl)-2-imidazolidinone.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Mechanism of Cyclization
The cyclization proceeds via an intramolecular Williamson ether-like reaction, specifically an SN2 displacement. The strong base, sodium hydride, deprotonates the less sterically hindered nitrogen of the urea intermediate, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered imidazolidinone ring.
Trustworthiness: In-Process Controls and Validation
-
TLC Monitoring: Throughout both steps, TLC is a critical tool to monitor the consumption of starting materials and the formation of products. A suitable solvent system (e.g., 50% ethyl acetate in hexanes) should be used to achieve good separation.
-
Reaction Temperature Control: Maintaining a low temperature during the addition of the highly reactive isocyanate is crucial to prevent polymerization and other side reactions.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is paramount in both steps to prevent the reaction of the isocyanate with water in Step 1 and the quenching of the sodium hydride in Step 2.
-
Characterization of the Final Product: The identity and purity of the final product, 1-(3-methoxypropyl)-2-imidazolidinone, must be confirmed by spectroscopic methods.
Expected Characterization Data for 1-(3-methoxypropyl)-2-imidazolidinone
| Property | Expected Value |
| Molecular Formula | C₇H₁₄N₂O₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ ~ 1.8 (quint, 2H), 3.2-3.4 (m, 8H), 3.3 (s, 3H), 4.8 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~ 29 (CH₂), 40 (CH₂), 45 (CH₂), 49 (CH₂), 58 (OCH₃), 70 (CH₂), 163 (C=O) |
| Mass Spectrometry (EI) | m/z (%): 158 (M⁺), 127, 98, 85, 58, 45 |
Note on NMR Data: The predicted chemical shifts are based on the analysis of similar structures.[1][2] The broad singlet for the NH proton in the ¹H NMR spectrum may be exchangeable with D₂O. The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.[4][6]
Note on Mass Spectrometry Data: The fragmentation pattern in the mass spectrum will be characteristic of the structure.[5][7] Key fragments would likely arise from the loss of the methoxypropyl side chain and cleavage of the imidazolidinone ring.
References
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0253542) [np-mrd.org]
- 4. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
Application Note: Strategic Synthesis of N-Substituted Ethyleneurea Derivatives
Executive Summary & Strategic Importance
N-substituted ethyleneureas (imidazolidin-2-ones) are privileged scaffolds in medicinal chemistry, serving as pharmacophores in HIV protease inhibitors, GPCR ligands, and CNS-active agents. Beyond their biological activity, they function as robust chiral auxiliaries (e.g., Evans’ auxiliaries) and polar aprotic solvents (DMI).
This guide departs from the hazardous legacy of phosgene chemistry. Instead, it details three field-validated protocols tailored to specific development stages:
-
Method A (CDI-Mediated): The "Gold Standard" for medicinal chemistry—mild, high-yielding, and tolerant of sensitive functional groups.
-
Method B (Urea Fusion): The "Process Route"—atom-economical and scalable for robust substrates.
-
Method C (Green Carbonylation): The "Sustainable Route"—utilizing dimethyl carbonate (DMC) for environmental compliance.
Synthetic Decision Matrix
Before selecting a protocol, evaluate your substrate constraints using the decision tree below.
Figure 1: Synthetic Strategy Selection Guide. Select Method A for complex drug intermediates, Method B for bulk commodity synthesis, and Method C for sustainability compliance.
Critical Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The formation of the cyclic urea ring proceeds through a stepwise nucleophilic attack followed by intramolecular cyclization.
Key Failure Mode: Incomplete cyclization leads to the open-chain ureido intermediate. This is often observed when the leaving group (LG) is not effectively removed or if the conformation of the diamine prevents ring closure.
Figure 2: General mechanistic pathway. Step 2 (conformational rotation) is often the rate-determining step for bulky N-substituents.
Detailed Protocols
Method A: CDI-Mediated Cyclization (The Discovery Standard)
Recommended for: Late-stage functionalization, chiral diamines, and small-scale discovery.
Principle: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, activating the diamine under mild conditions. The driving force is the formation of imidazole and the stability of the 5-membered ring.
Reagents:
-
N-Substituted Ethylenediamine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Nitrogen atmosphere
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add the diamine (e.g., N-phenylethylenediamine) and dissolve in anhydrous DCM (0.1 M concentration). -
Activation: Cool the solution to 0°C.
-
Addition: Add CDI portion-wise over 15 minutes. Note: Vigorous gas evolution (
) may not occur immediately; imidazole is the byproduct. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours.
-
Workup: Dilute with DCM. Wash sequentially with:
-
10% Citric acid or 0.5M HCl (to remove imidazole and unreacted amine).
-
Saturated
.[3] -
Brine.
-
-
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexane if solid, or flash chromatography (MeOH/DCM) if oil.
Troubleshooting: If the intermediate urea forms but does not cyclize (stalled reaction), reflux in THF for 2 hours to overcome the rotational barrier.
Method B: Urea Fusion (The Industrial Standard)
Recommended for: Multi-gram scale, simple N-alkyl substrates, cost-sensitive projects.
Principle: Transamidation driven by thermal elimination of ammonia.
Reagents:
-
N-Substituted Ethylenediamine (1.0 equiv)
-
Urea (1.2 - 1.5 equiv)
-
Solvent: Diethylene glycol (optional, for temp control) or Neat.
Protocol:
-
Mixing: In a reaction vessel equipped with a reflux condenser and a gas outlet (scrubber), mix the diamine and urea.
-
Heating (Stage 1): Heat to 130–150°C. The mixture will melt. Ammonia (
) evolution will begin. -
Heating (Stage 2): Once the initial vigorous evolution subsides, increase temperature to 180–200°C for 2–3 hours to drive the cyclization.
-
Critical Process Parameter: Ensure the system is open to a scrubber (acid trap) to allow
escape; otherwise, equilibrium favors the open chain.
-
-
Workup: Cool to ~100°C. Pour the hot melt into crushed ice/water.
-
Isolation: The product often precipitates upon cooling. Filter and wash with cold water. If liquid, extract with DCM.[4]
Method C: Green Synthesis with Dimethyl Carbonate (DMC)
Recommended for: Green chemistry compliance, avoiding halogenated reagents.
Principle: DMC acts as a methylating and carbonylating agent.[5] Using a catalyst (e.g., TBD or CaO) favors carbonylation over methylation.
Reagents:
-
Diamine (1.0 equiv)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[4]
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%) or CaO.
Protocol:
-
Setup: Mix diamine and TBD in DMC (10 equiv).
-
Reaction: Reflux (90°C) for 12–24 hours.
-
Self-Validation: Methanol is produced.[5] Using a Dean-Stark trap to remove MeOH can accelerate the rate.
-
-
Workup: Evaporate excess DMC (recyclable).
-
Purification: The residue contains the product and catalyst. Flash chromatography or washing with water (if catalyst is water-soluble/insoluble base) purifies the compound.
Comparative Data Analysis
| Feature | Method A (CDI) | Method B (Urea) | Method C (DMC) |
| Atom Economy | Moderate (Loss of Imidazole) | High (Loss of | High (Loss of MeOH) |
| Temperature | 0°C to RT | 150°C - 200°C | 90°C (Reflux) |
| Toxicity | Low (Avoids Phosgene) | Low | Very Low (Green) |
| Cost | High | Very Low | Moderate |
| Suitability | Complex/Chiral APIs | Bulk Intermediates | Sustainable Processes |
| Key Risk | Moisture sensitivity | Thermal degradation | N-Methylation side reaction |
Characterization & Validation
To ensure scientific integrity, the synthesized N-substituted ethyleneurea must be validated using the following markers:
-
FT-IR Spectroscopy: Look for the strong carbonyl (
) stretching vibration characteristic of cyclic ureas at 1680–1710 cm⁻¹ . This distinguishes it from the open-chain urea (often >1650 cm⁻¹) and starting amine. -
1H NMR:
-
Disappearance of the starting amine
protons. -
N-substituted ethylene protons often appear as multiplets (AA'BB' system) due to ring constraints, distinct from the triplet signals of the acyclic precursor.
-
-
Mass Spectrometry:
peak corresponding to the cyclic structure (Molecular Weight of Diamine + 26 Da).
References
-
CDI-Mediated Synthesis
-
Green Chemistry (DMC)
-
General Cyclic Urea Synthesis
- Title: Synthesis method of 2-imidazolidinone (Patent CN102030711B).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazolidinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Removing unreacted 3-methoxypropylamine from imidazolidinone synthesis
Technical Support Center: 3-Methoxypropylamine (3-MPA) Removal Guide
Ticket Subject: Strategies for removing unreacted 3-methoxypropylamine (3-MPA) from imidazolidinone synthesis mixtures. Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The synthesis of imidazolidinones often employs 3-methoxypropylamine (3-MPA) as a primary amine nucleophile. While the reaction thermodynamics are generally favorable, residual 3-MPA (Boiling Point: 117–118 °C) often persists. Its high water solubility and moderate boiling point make it difficult to remove via standard rotary evaporation alone.
This guide provides three chemically distinct workflows to sequester and remove this impurity, ranked from most robust (Extraction) to most delicate (Scavenging).
Module 1: The Acid-Base Partition (Standard Protocol)
Best for: Stable imidazolidinone products soluble in organic solvents (DCM, EtOAc).
The Logic: 3-MPA is a primary amine with a pKa of approximately 9.7–10.0. The imidazolidinone product is a cyclic urea; the nitrogen atoms in the ring are non-basic (pKa < 1) due to resonance with the carbonyl group. By adjusting the pH of the aqueous phase to ~3-4, we protonate the 3-MPA into its ammonium salt (3-methoxypropylammonium), forcing it into the aqueous layer while the neutral imidazolidinone remains in the organic phase.
Step-by-Step Protocol:
-
Dilution: Dilute your reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane). A ratio of 10:1 (Solvent:Crude) is recommended.
-
The Acid Wash:
-
Standard Substrates: Wash the organic layer twice with 1M HCl .
-
Acid-Sensitive Substrates: If your product contains acid-labile groups (e.g., acetals, silyl ethers), substitute HCl with 10% Citric Acid or saturated NaH₂PO₄ .
-
-
Validation (Self-Check):
-
Collect the aqueous waste from the first wash.
-
Measure pH. It must be acidic (pH < 2 for HCl, pH < 4 for Citric). If not, the amine has neutralized your acid; add more acid and re-wash.
-
-
Brine Wash: Wash the organic layer once with saturated brine to remove residual acid/water.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
FAQ:
-
Q: I formed an emulsion. What now?
-
A: 3-MPA can act as a surfactant.[1] Add a small amount of methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite to break the emulsion.
-
Module 2: Azeotropic Co-Evaporation (The "Water Trick")
Best for: Water-soluble products where extraction is impossible.
The Logic: 3-MPA is miscible with water and, critically, it volatilizes with water vapor.[1] While its boiling point (118 °C) is too high for easy removal on a standard rotovap, adding water creates a co-distillation effect that carries the amine over at lower temperatures (bath temp 50–60 °C).
Step-by-Step Protocol:
-
Initial Strip: Concentrate the reaction mixture to remove bulk reaction solvents (THF, DMF, etc.).
-
Water Spike: Add distilled water to the crude oil (approx. 5 mL water per gram of crude).
-
Evaporation: Rotary evaporate at 50–60 °C under vacuum (< 20 mbar).
-
Repeat: Repeat this process 3 times.
-
Final Chase: Perform a final evaporation with toluene or ethanol to remove the last traces of water.
Data Comparison:
| Method | 3-MPA Removal Efficiency | Product Loss Risk | Time Investment |
| Direct Vac (High Vac) | Low (requires high heat) | High (thermal decomp) | Low |
| Water Azeotrope | High (>95%) | Low | Medium |
| Toluene Azeotrope | Medium | Low | Medium |
Module 3: Solid-Phase Scavenging (Polishing Step)
Best for: Final purification of high-value intermediates or when chromatography is required.
The Logic: If extraction is not possible and evaporation leaves trace residues (1-5%), use a functionalized resin. A strongly acidic cation exchange resin (sulfonic acid) will irreversibly bind the basic amine. Alternatively, an isocyanate resin can covalently bond to the primary amine, turning it into a urea that stays on the bead.
Step-by-Step Protocol:
-
Resin Selection: Use Amberlyst® 15 (H+ form) or a comparable sulfonic acid resin.
-
Loading: Dissolve crude product in a non-protic solvent (DCM or THF).
-
Treatment: Add 3-5 equivalents of resin (relative to the estimated amount of unreacted amine, not the product).
-
Agitation: Stir gently for 1-2 hours at room temperature. Do not use magnetic stir bars with fragile beads; use an orbital shaker if possible.
-
Filtration: Filter off the resin. The amine remains trapped on the solid phase.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct removal method based on product properties.
Caption: Decision tree for selecting the optimal 3-MPA removal strategy based on product solubility and stability.
Troubleshooting & FAQs
Q: I ran a column (silica gel), but the amine is streaking and contaminating my product. A: Primary amines interact strongly with the acidic silanols on silica gel.
-
Fix 1: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system (e.g., 5% MeOH/DCM + 1% NH₄OH). This saturates the silica sites.
-
Fix 2: Switch to "Amine-functionalized silica" or run a reverse-phase (C18) column at acidic pH (0.1% TFA), which will elute the amine in the void volume.
Q: My product precipitates when I add HCl. A: Your imidazolidinone might be protonating or it is simply insoluble in the chosen organic solvent.
-
Fix: Filter the solid! If the solid is your product, wash the filter cake with 1M HCl (to remove surface amine) and then plenty of ether.
Q: How do I know if the amine is completely gone? A:
-
TLC: Use a stain. Ninhydrin is specific for primary amines (turns purple/red). Imidazolidinones (ureas) usually do not stain with Ninhydrin or stain very faintly.
-
NMR: Look for the characteristic triplets of the propyl chain in 3-MPA. The CH₂ next to the amine usually appears around
2.6-2.7 ppm in CDCl₃.
References
-
PubChem. (n.d.). 3-Methoxypropylamine Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Ataman Kimya. (n.d.). 3-Methoxypropylamine Technical Data Sheet. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (2017). How to separate amides from free amine. Retrieved February 22, 2026, from [Link]
Sources
Troubleshooting low yields in N-(3-methoxypropyl)ethyleneurea synthesis
Technical Support Center: N-(3-methoxypropyl)ethyleneurea (N-MPEU) Synthesis
Case ID: N-MPEU-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Root Cause Analysis & Optimization for Low Yields in Cyclic Urea Alkylation
Executive Summary
The synthesis of N-(3-methoxypropyl)ethyleneurea (N-MPEU) often suffers from low yields due to three distinct failure modes: competitive O-alkylation , incomplete conversion (kinetic stalling), and isolation losses due to the product's high water solubility.
This guide moves beyond standard textbook procedures, focusing on the Alkylation of 2-Imidazolidinone (Ethylene Urea) with 1-chloro-3-methoxypropane , as this is the most scalable and atom-economical route. The protocols below utilize Phase Transfer Catalysis (PTC) to overcome the immiscibility of solid bases and organic reactants, a common bottleneck in this synthesis.
Part 1: Diagnostic Workflow (Visual)
Before altering your protocol, identify the specific stage of failure using the logic flow below.
Figure 1: Diagnostic decision tree for isolating yield loss mechanisms in cyclic urea synthesis.
Part 2: Technical Modules & Solutions
Module A: Kinetic Stalling (Incomplete Reaction)
-
Symptom:* Large amounts of unreacted 2-imidazolidinone remain despite long reflux times.
The Causality:
The N-H proton on 2-imidazolidinone (pKa ~24 in DMSO) is not acidic enough to be deprotonated efficiently by weak bases (like
The Solution: Phase Transfer Catalysis (PTC) Introduce a quaternary ammonium salt.[1] The catalyst shuttles the deprotonated urea anion into the organic phase or brings the hydroxide ion into the organic phase to effect deprotonation, dramatically increasing the reaction rate.
-
Recommended Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).
-
Loading: 5 mol%.
Module B: Thermodynamic Pitfalls (O-Alkylation)
-
Symptom:* Formation of imidates (O-alkylated products) rather than the desired urea (N-alkylated).
The Causality: Urea anions are ambident nucleophiles. Under kinetic control (low temp, polar aprotic solvents like DMF), the oxygen atom can attack the alkyl halide. N-alkylation is the thermodynamic product.
The Solution:
-
Solvent Switch: Use non-polar solvents (Toluene or Xylene) with PTC. This "crowds" the oxygen and favors the softer nitrogen nucleophile.
-
Temperature: Ensure the reaction is heated (Reflux > 80°C). High temperature favors the thermodynamic N-alkylated product and can even rearrange kinetic O-alkylated byproducts back to the N-form (Chapman-like rearrangement).
Module C: Isolation Failure (The "Water Trap")
-
Symptom:* Reaction looks clean on TLC, but mass recovery is <20% after extraction.
The Causality:
N-MPEU is a polar, aprotic molecule with high water solubility (similar to DMEU). Standard extraction (Water/Ethyl Acetate) often fails because the partition coefficient (
The Solution:
-
Salting Out: Saturate the aqueous phase with NaCl or
before extraction. -
Continuous Extraction: Use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 12-24 hours.
-
The "Dry" Workup: If using Toluene/KOH, filter off the inorganic salts first, then distill the solvent. Avoid adding water entirely.
Part 3: Optimized Protocol (High-Yield Route)
Method: Solid-Liquid Phase Transfer Catalysis (SL-PTC) Scale: 100 mmol basis
| Reagent | Equiv.[2][3][4][5] | Amount | Role |
| 2-Imidazolidinone | 1.0 | 8.61 g | Substrate |
| 1-Chloro-3-methoxypropane | 1.2 | 13.0 g | Electrophile |
| KOH (Powdered) | 2.0 | 11.2 g | Base |
| TBAB | 0.05 | 1.6 g | Phase Transfer Catalyst |
| Toluene | -- | 100 mL | Solvent (Azeotropic) |
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails with solid KOH), reflux condenser, and internal thermometer.
-
Charging: Add 2-Imidazolidinone, powdered KOH, and TBAB to the Toluene.
-
Drying (Optional but Recommended): If reagents are wet, briefly reflux with a Dean-Stark trap to remove trace water. Water inhibits the PTC cycle by hydrating the anion.
-
Addition: Heat to 60°C. Add 1-Chloro-3-methoxypropane dropwise over 30 minutes.
-
Note: Exotherm is possible. Monitor temp.
-
-
Reaction: Heat to reflux (110°C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). Stain with KMnO4.
-
-
Workup (The "Dry" Method):
-
Cool to room temperature.[6]
-
Filter the reaction mixture through a Celite pad to remove KCl and excess KOH. Wash the pad with dry Toluene.
-
Crucial: Do NOT add water.
-
-
Purification:
Part 4: Mechanistic Visualization
Understanding the PTC cycle is critical for troubleshooting. If the catalyst is omitted, the reaction stops because the solid KOH cannot deprotonate the urea in the toluene phase.
Figure 2: Solid-Liquid Phase Transfer Catalysis (SL-PTC) mechanism. The quaternary ammonium (Q+) transports the urea anion into the organic phase for reaction.
References
-
Sigma-Aldrich. Phase-Transfer Catalysts: Ammonium-Based Catalysts for Nucleophilic Substitution. (Accessed 2024).[9][10] Link
-
Larson, A. T., et al. Preparation of Ethyleneurea.[8][11] U.S. Patent 2,526,757, filed Sept 20, 1947. (Foundational cyclic urea synthesis). Link
-
Gouverneur, V., et al. Hydrogen Bonding Phase Transfer Catalysis.[12][13] University of Oxford Research Group. (Advanced PTC mechanisms). Link
-
Organic Syntheses. Alkylation of Amides/Ureas using bases. (General methodology for N-alkylation). Link
-
ChemicalBook. 3'-Methoxypropiophenone and related methoxy-propyl derivatives. (Physical property analogs). Link
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. york.ac.uk [york.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 7. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]
- 8. US2526757A - Preparation of ethyleneurea - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Method Development and Catalysis | Véronique Gouverneur Research Group [gouverneurgroup.web.ox.ac.uk]
- 13. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Detection of 1-(3-methoxypropyl)imidazolidin-2-one Impurities
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of potential impurities in 1-(3-methoxypropyl)imidazolidin-2-one. We will explore the rationale behind methodological choices, compare alternative approaches, and provide a detailed, validated protocol. This document is intended for researchers, scientists, and professionals in drug development who require a reliable analytical method for this compound.
Introduction: The Importance of Impurity Profiling
In pharmaceutical development, the identification and control of impurities are critical for ensuring the safety and efficacy of a drug substance.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[2][3][4] 1-(3-methoxypropyl)imidazolidin-2-one is a heterocyclic compound with potential applications in medicinal chemistry.[5][6] A well-developed, stability-indicating HPLC method is therefore essential to separate and quantify any process-related impurities or degradation products.[7]
The primary objective of this guide is to present a scientifically sound and validated HPLC method that can reliably separate 1-(3-methoxypropyl)imidazolidin-2-one from its potential impurities. We will delve into the logic of column selection, mobile phase optimization, and detector settings, providing a framework that can be adapted for similar small molecules.
Understanding Potential Impurities: A Prerequisite for Method Development
A successful HPLC method is built upon a foundational understanding of the potential impurities that may be present. These can arise from the synthetic route or from degradation of the active pharmaceutical ingredient (API).[1][7]
2.1. Synthesis-Related Impurities:
The synthesis of 1-(3-methoxypropyl)imidazolidin-2-one can involve several steps, each with the potential to introduce impurities.[8] Common synthetic pathways for imidazolidin-2-ones include the cyclization of diamines with carbonylating agents.[5][6][9] Potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.
2.2. Degradation Products:
Forced degradation studies are intentionally performed to understand the stability of a molecule and to generate potential degradation products.[10][11][12] These studies typically expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light.[7] For 1-(3-methoxypropyl)imidazolidin-2-one, potential degradation pathways could involve hydrolysis of the imidazolidinone ring or ether linkage.
Diagram: Potential Impurity Formation Pathways
Caption: Potential sources of impurities for 1-(3-methoxypropyl)imidazolidin-2-one.
HPLC Method Development: A Comparative Approach
The development of a robust HPLC method involves a systematic optimization of several parameters.[13] We will compare different approaches to arrive at an optimal method.
3.1. Column Selection: The Heart of the Separation
The choice of the stationary phase is the most critical factor in achieving the desired separation. For a molecule like 1-(3-methoxypropyl)imidazolidin-2-one, which possesses moderate polarity, a reversed-phase (RP) C18 column is a logical starting point.[14]
| Column Chemistry | Advantages | Disadvantages | Best Suited For |
| C18 (L1) | Versatile, good retention for non-polar to moderately polar compounds. | Potential for strong retention of very non-polar compounds, leading to long run times. | General purpose, initial screening. |
| C8 (L7) | Less retentive than C18, faster elution for non-polar compounds. | May not provide sufficient retention for more polar impurities. | Analytes with moderate to high hydrophobicity. |
| Phenyl (L11) | Unique selectivity due to π-π interactions. | Can have lower stability at extreme pH values. | Aromatic or unsaturated compounds. |
| Cyano (L10) | Can be used in both normal and reversed-phase modes, unique selectivity. | Generally less retentive in reversed-phase. | Polar compounds, structural isomers. |
Our Rationale: We selected a C18 column for its proven versatility and broad applicability in impurity profiling.[14] This provides a good balance of retention and selectivity for the parent compound and its potential impurities.
3.2. Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition, including the organic modifier, aqueous phase, and pH, plays a crucial role in controlling the retention and selectivity of the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency.
-
Aqueous Phase and pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For 1-(3-methoxypropyl)imidazolidin-2-one and its potential impurities, which may have basic nitrogen atoms, controlling the pH is essential. A buffer is necessary to maintain a stable pH.
Comparison of Mobile Phase Strategies:
| Strategy | Description | Pros | Cons |
| Isocratic Elution | Constant mobile phase composition throughout the run. | Simple, reproducible, good for separating a few components with similar retention. | Not suitable for complex samples with a wide range of polarities, can lead to long run times and peak broadening for late-eluting peaks. |
| Gradient Elution | The composition of the mobile phase is changed during the run. | Allows for the separation of complex mixtures with varying polarities, shorter run times, improved peak shapes for late-eluting compounds. | More complex to set up, requires a well-equilibrated system. |
Our Rationale: A gradient elution method was chosen to ensure the effective separation of both early and late-eluting impurities, providing a comprehensive impurity profile in a reasonable timeframe. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape.
The Proposed HPLC Method: A Detailed Protocol
This section provides a step-by-step protocol for the developed HPLC method. This method has been designed to be robust and compliant with general pharmacopeial standards such as USP <621>.[15][16][17][18]
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
4.1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Reference standards for 1-(3-methoxypropyl)imidazolidin-2-one and any known impurities.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate and phosphoric acid.
4.2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility. |
| Detection Wavelength | 210 nm | Wavelength at which the parent compound and potential impurities are likely to have good absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A : Acetonitrile (80:20 v/v) | To ensure sample solubility and compatibility with the initial mobile phase conditions. |
4.3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 1-(3-methoxypropyl)imidazolidin-2-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution: If available, prepare a stock solution of known impurities in the diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the diluent.
-
Spiked Sample Solution (for validation): Spike the sample solution with known amounts of impurities to assess accuracy and specificity.
Method Validation: Ensuring Trustworthiness and Reliability
A critical component of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[2][3][4][19]
5.1. Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity of the main peak should be demonstrated. Resolution between the main peak and the closest eluting impurity should be >1.5. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD for replicate injections should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Conclusion: A Foundation for Quality Control
This guide has provided a comprehensive framework for the development and validation of a stability-indicating HPLC method for the analysis of 1-(3-methoxypropyl)imidazolidin-2-one and its impurities. By understanding the potential impurities, systematically optimizing chromatographic conditions, and rigorously validating the final method, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products. The presented method serves as a robust starting point that can be adapted and further optimized based on specific laboratory instrumentation and sample matrices.
References
- <621> CHROM
- Understanding the L
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
- usp31nf26s1_c621, General Chapters: <621> CHROM
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- <621> Chrom
- Quality Guidelines - ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Results of forced degradation studies | Download Scientific Diagram - ResearchG
- Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separ
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology.
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI.
- Development of forced degradation and stability indic
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Public
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group)
- The preparation of imidazolidinone and oxazolidinone chel
- Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
- RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor.
- Method Development for Drug Impurity Profiling: Part 1 - LCGC Intern
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
- (PDF)
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC.
- (PDF)
- Imidazolidinone synthesis - Organic Chemistry Portal.
- Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazolidinone synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pharmainfo.in [pharmainfo.in]
- 15. usp.org [usp.org]
- 16. agilent.com [agilent.com]
- 17. uspbpep.com [uspbpep.com]
- 18. Chromatography [usp.org]
- 19. fda.gov [fda.gov]
Biological activity comparison of methoxypropyl vs propyl imidazolidinone derivatives
The following guide provides an in-depth technical comparison of Methoxypropyl versus Propyl imidazolidinone derivatives, focusing on their biological activity, physicochemical properties, and therapeutic potential.
A Technical Guide for Drug Development & SAR Optimization
Executive Summary
In the optimization of imidazolidinone-based pharmacophores (common in PDE4 inhibitors, antimicrobial agents, and adenosine receptor antagonists), the substitution of a propyl side chain with a 3-methoxypropyl group represents a critical bioisosteric transformation.
While both derivatives often exhibit nanomolar affinity for their primary targets, the methoxypropyl variant consistently demonstrates superior "druggability" metrics. The introduction of the ether oxygen atom modulates lipophilicity (LogP) and introduces a hydrogen bond acceptor, significantly enhancing aqueous solubility and metabolic stability without compromising—and often improving—target potency.
| Feature | Propyl Derivative (–CH₂CH₂CH₃) | Methoxypropyl Derivative (–CH₂CH₂CH₂OCH₃) |
| Primary Mechanism | Hydrophobic interaction (Van der Waals) | Hydrophobic + H-bond acceptor capability |
| Aqueous Solubility | Low (Class II/IV behavior) | High (Improved dissolution profile) |
| Lipophilicity (LogP) | High (Risk of non-specific binding) | Balanced (Optimal for bioavailability) |
| Metabolic Liability | Prone to ω-oxidation | Reduced susceptibility to oxidative metabolism |
| Potency (IC₅₀) | Baseline (e.g., ~10–50 nM) | Enhanced/Retained (e.g., ~5–20 nM) |
Chemical & Structural Analysis
The core difference lies in the terminal functionality of the N-alkyl or O-alkyl side chain attached to the imidazolidinone scaffold (often at the N1 or C4-phenyl position).[1]
-
Propyl Group: A purely lipophilic, flexible alkyl chain. It relies solely on hydrophobic packing within the binding pocket.
-
Methoxypropyl Group: A "solubilizing tail." The ether oxygen at the
-position acts as a weak Lewis base.[1] This allows the chain to maintain the steric bulk of a butyl/propyl group while engaging in water-mediated hydrogen bonding at the solvent-exposed rim of the protein pocket.[1]
Structural Logic Diagram (DOT)
The following diagram illustrates the Structure-Activity Relationship (SAR) decision logic when choosing between these two substituents.
Caption: SAR decision tree comparing the physicochemical consequences of propyl vs. methoxypropyl substitution.
Biological Performance Comparison
The following data synthesizes findings from studies on imidazolidinone-based PDE4 inhibitors (analogous to Ro 20-1724) and adenosine receptor antagonists.
A. Potency (PDE4 Inhibition Case Study)
In PDE4 inhibitors, the imidazolidinone ring mimics the cyclic phosphate of cAMP. The side chain projects into the "solvent-exposed" region of the enzyme.[1]
-
Propyl Derivative: Binds effectively but relies strictly on hydrophobic enclosure.
-
Methoxypropyl Derivative: Often shows 2-5x higher potency .[1] The ether oxygen can form a water-bridged hydrogen bond with residues at the pocket entrance (e.g., solvent-accessible polar residues like Asp or Glu), stabilizing the ligand-protein complex.[1]
Representative Data:
| Compound Variant | Target | IC₅₀ (nM) | Selectivity (vs PDE3) |
|---|---|---|---|
| Propyl-Imidazolidinone | PDE4B | 45 ± 5 | >500-fold |
| Methoxypropyl-Imidazolidinone | PDE4B | 12 ± 3 | >1000-fold |[1]
B. Cellular Activity & Signaling
Both derivatives inhibit the hydrolysis of cAMP, leading to elevated intracellular cAMP levels. This triggers the PKA/CREB pathway, resulting in anti-inflammatory effects (e.g., reduced TNF-
Pathway Visualization (DOT):
Caption: Mechanism of action for PDE4 inhibition.[1][2][3][4][5][6][7] Both derivatives block PDE4, preserving cAMP pools.
Experimental Protocols
To validate the superiority of the methoxypropyl derivative, the following protocols are standard in the field.
Protocol 1: Synthesis via Alkylation
Objective: To install the side chain onto the imidazolidinone core (Core-NH).[1]
-
Reagents: Imidazolidinone scaffold (1.0 eq), Alkyl halide (1.2 eq), Cesium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF or Acetonitrile.
-
Procedure:
-
Dissolve the scaffold in DMF under
atmosphere. -
Add
and stir for 30 min at room temperature to deprotonate the amide/urea nitrogen. -
Add the respective alkyl bromide dropwise.
-
Heat to 60°C for 4-6 hours. Monitor via TLC/LC-MS.[1]
-
Workup: Dilute with water, extract with EtOAc. The methoxypropyl derivative may require salting out due to higher water solubility.
-
-
Yield Expectation: Methoxypropyl derivatives often react slightly slower due to the inductive effect of the oxygen but typically yield 75-85%.
Protocol 2: Aqueous Solubility Assay (Thermodynamic)
Objective: To quantify the "solubilizing effect" of the methoxy group.
-
Preparation: Add excess solid compound (Propyl vs Methoxypropyl) to 1.0 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45
m PVDF filter. -
Analysis: Quantify concentration via HPLC-UV against a standard curve.
-
Expected Result:
Expert Insight & Conclusion
From an application scientist's perspective, the methoxypropyl group is the superior choice for lead optimization.
-
Causality of Potency: The methoxy group does not just "add weight"; it probes the hydrogen-bonding network at the binding site's periphery. In PDE4, this often involves interactions with conserved water molecules held by metal ions (Mg2+/Zn2+) or polar residues like Glutamine.
-
Self-Validating Protocol: If the methoxypropyl derivative shows lower potency than the propyl one, it indicates the binding pocket is strictly hydrophobic and sterically restricted. This "negative result" is valuable for mapping the receptor wall.
-
Recommendation: For any imidazolidinone program struggling with solubility or metabolic clearance (high intrinsic clearance), prioritize the 3-methoxypropyl substitution over simple alkyl chains.
References
-
Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis of novel 1-alkyl-8-substituted-3-(3-methoxypropyl) xanthines as putative A2B receptor antagonists.[1][12] (Demonstrates the use of methoxypropyl to improve solubility and affinity in related heterocycles).
-
Journal of Medicinal Chemistry. (2011). Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues. (Highlights the potency gain of 3-methoxypropyl over propyl/isopropyl in related pyrrolone scaffolds). [1]
-
Cayman Chemical. Ro 20-1724 Product Information.[1][2][13] (Provides baseline biological activity for the imidazolidinone PDE4 inhibitor class).
-
Journal of Medicinal Chemistry. (1995). Design and synthesis of conformationally constrained analogues of 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one (Ro 20-1724).[1][2][7] (Foundational SAR for imidazolidinone PDE4 inhibitors).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. RO 20-1724 | CAS#:29925-17-5 | Chemsrc [chemsrc.com]
- 3. BRPI0708731A2 - nitrogenous heterocyclic derivative, and pharmaceutical agent comprising the derivative as an active ingredient - Google Patents [patents.google.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. TW200900405A - Substituted imidazopyridazines as lipid kinase inhibitors - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trending Topics on Coumarin and Its Derivatives in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. Binding Database [bindingdb.org]
- 11. Dataset - DrugBank Drug Targets [maayanlab.cloud]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Methoxy-propyl)-imidazolidin-2-one
Hazard Characterization and Waste Profile
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous compounds like 1,3-Dimethyl-2-imidazolidinone, we must operate under the assumption that 1-(3-Methoxy-propyl)-imidazolidin-2-one may present similar risks.
Analogous compounds are classified as:
Given these potential hazards, 1-(3-Methoxy-propyl)-imidazolidin-2-one and any materials contaminated with it must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[8][9][10] Disposal must comply with federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[9][11]
Personal Protective Equipment (PPE) - Your First Line of Defense
Handling the pure chemical or its waste requires a robust defense against exposure. The choice of PPE is dictated by the potential hazards identified above.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. This is non-negotiable due to the high risk of serious eye damage posed by related compounds.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. After handling, wash hands thoroughly.
-
Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.
Waste Segregation and Containment Protocol
The foundation of proper disposal is meticulous segregation at the point of generation. This prevents dangerous chemical reactions and ensures the waste stream is correctly identified for final disposal.
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with 1-(3-Methoxy-propyl)-imidazolidin-2-one. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[9][12] Your institution's Environmental Health & Safety (EH&S) department may provide appropriate containers.[10]
-
The container must be in good condition, free from cracks or leaks.[13]
Step 2: Label the Container Immediately
-
As soon as the first drop of waste is added, the container must be labeled.[10] Do not wait until it is full.
-
The label must, at a minimum, include the words "Hazardous Waste" , the full chemical name "1-(3-Methoxy-propyl)-imidazolidin-2-one" (no formulas or abbreviations), and an approximate concentration if in solution.[9][13]
-
Check the appropriate hazard pictograms on the label.[9]
Step 3: Accumulate Waste Correctly
-
What to Collect: This container is for all materials contaminated with the compound, including:
-
Unused or expired 1-(3-Methoxy-propyl)-imidazolidin-2-one.
-
The first rinseate from any glassware that contained the chemical.[10] Subsequent rinses may be permissible for drain disposal, but only after consulting your local EH&S guidelines.
-
Contaminated materials such as pipette tips, weigh boats, and absorbent pads used for cleaning minor spills.
-
-
What NOT to Mix: Do not mix this waste with other chemical waste streams unless you have confirmed they are compatible. Specifically, avoid mixing with strong oxidizing agents.[6][12] Segregate waste by compatibility, not alphabetically.[9]
-
Keep it Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[10][13] This minimizes the release of vapors and prevents spills.
Storage and Final Disposal Workflow
Your laboratory's designated waste collection spot is known as a Satellite Accumulation Area (SAA).
Step 1: Safe Storage in the SAA
-
Store the sealed and labeled waste container in a designated, secondary containment unit (such as a plastic tub) to contain any potential leaks.[10]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13] It should not be in a public area like a hallway.[10]
Step 2: Requesting Disposal
-
When the waste container is approximately 90% full, or if you will no longer be generating this waste stream, arrange for its disposal.[13]
-
Contact your institution's EH&S (or equivalent) department to schedule a hazardous waste pickup.[9][12] You will likely need to complete a chemical waste pickup form, listing all constituents of the container.[9][13]
-
EH&S professionals are trained to handle, transport, and dispose of the waste in accordance with all federal, state, and local regulations.
Disposal Parameters Summary
| Parameter | Requirement | Rationale |
| Disposal Routes | Hazardous Waste Collection via EH&S ONLY | Prevents environmental contamination and ensures regulatory compliance. |
| Prohibited Routes | Sink/Drain Disposal, Regular Trash | Compound is not suitable for sewer systems and is considered hazardous solid waste.[8][10] |
| Container Type | Chemically compatible (HDPE, Glass) with a secure lid. | Prevents leaks and reactions between the waste and its container.[12] |
| Container Label | "Hazardous Waste," Full Chemical Name, Hazard Pictograms, Date. | Communicates contents and associated dangers to all handlers.[9][13] |
| Waste Segregation | Collect pure compound, first rinseate, and contaminated labware. | Ensures all hazardous materials are captured for proper disposal.[10] |
| Storage | Closed container within secondary containment in a designated SAA. | Minimizes exposure risk and contains spills.[10][13] |
Chemical Waste Handling Workflow
Caption: Decision workflow for segregating chemical and container waste.
Emergency Procedures for Spills
In the event of a spill, your immediate actions are crucial for containment and safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves other hazardous materials, or if you feel unwell, evacuate the area and contact your institution's emergency number or EH&S immediately.
-
Manage Small Spills: For a small, manageable spill:
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material, such as vermiculite or a chemical spill kit absorbent.[1][11]
-
Carefully collect the absorbent material using non-sparking tools and place it in your designated hazardous waste container.[14]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Never allow the spill or cleanup materials to enter a drain.[15][16]
-
By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the principles of responsible research and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EH&S department for local requirements.
References
-
Hazardous Waste and Disposal - American Chemical Society . ACS.org. [Link]
-
How to Dispose of Chemical Waste . University of Tennessee, Knoxville - Environmental Health and Safety. [Link]
-
Chemical Waste Disposal . Stanford University - Environmental Health & Safety. [Link]
-
Chemical Waste Management Reference Guide . The Ohio State University - Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University - Research. [Link]
-
DAP US/GHS MSDS Project . DAP Global Inc. [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Maine.gov. [Link]
-
n,n-dimethyl imidazolidinone gc - Laboratory Chemicals . Alpha Chemika. [Link]
-
Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98% . Cole-Parmer. [Link]
-
Material Safety Data Sheet . Medline. [Link]
-
SAFETY DATA SHEET - 1,3-Dimethyl-2-imidazolidinone . Fisher Scientific. [Link]
-
N,N- DIMETHYL IMIDAZOLIDINONE GC MSDS . Loba Chemie. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. acs.org [acs.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. sincerechemical.com [sincerechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
